

Application Note: Analysis of Phenylbutazone Residues in Horse Meat using Phenylbutazone-¹³C₁₂

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Compound of Interest

Compound Name: Phenylbutazone-¹³C₁₂

Cat. No.: B12057095

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Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for the treatment of lameness and musculoskeletal disorders. However, due to its potential to cause serious adverse effects in humans, such as aplastic anemia, its use is prohibited in animals intended for human consumption.[1] Consequently, regulatory bodies have established stringent monitoring programs for PBZ residues in horse meat.[2] This application note details a robust and sensitive method for the quantitative analysis of phenylbutazone in horse meat using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenylbutazone-¹³C₁₂ as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like Phenylbutazone-¹³C₁₂ is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the analytical results. The described method involves enzymatic hydrolysis to release protein-bound PBZ, followed by solid-phase extraction (SPE) for sample clean-up and concentration, and subsequent analysis by LC-MS/MS.[2][3] This method is highly specific and can achieve a limit of quantification (LOQ) below the action limit of 5 µg/kg set by the European Commission.[2]

Experimental Protocols

1. Standard and Sample Preparation

1.1. Preparation of Standard Solutions

- Stock Standard Solutions (1000 µg/mL):
 - Accurately weigh 25 mg of Phenylbutazone and dissolve it in 25 mL of methanol.
 - Accurately weigh 5 mg of Phenylbutazone-¹³C₁₂ (Internal Standard, IS) and dissolve it in 5 mL of methanol.
 - Store stock solutions at -20 °C for up to 12 months.
- Working Standard Solutions (10 µg/mL):
 - Prepare by diluting the stock standard solutions with methanol.
 - Store working solutions at -20 °C for up to 6 months.
- Internal Standard Spiking Solution (concentration as required):
 - Prepare by further diluting the Phenylbutazone-¹³C₁₂ working standard solution. A common concentration for spiking is 0.1 ng/µL.[\[4\]](#)

1.2. Sample Preparation[\[2\]](#)[\[3\]](#)

- Homogenization: Homogenize approximately 50 g of horse meat using a laboratory blender.
- Weighing and Spiking: Weigh 2 g of the homogenized meat into a 50 mL polypropylene centrifuge tube. Add a known amount of the Phenylbutazone-¹³C₁₂ internal standard spiking solution (e.g., 40 µL).[\[2\]](#) Vortex mix and let it stand for 10 minutes.
- Enzymatic Hydrolysis: Add 4 mL of acetate buffer (pH 4.5) and 50 µL of β-glucuronidase.[\[2\]](#) Vortex the sample and incubate for 1 hour at 37 °C in a water bath. This step is crucial as a high amount (>90%) of PBZ can be bound to carrier proteins.[\[2\]](#)[\[3\]](#)
- Extraction:
 - Cool the sample and add 10 mL of acetonitrile (ACN). Shake vigorously.

- Centrifuge the sample at 4500 rpm for 5 minutes and collect the supernatant.
- Repeat the extraction with an additional 5 mL of ACN, centrifuge, and combine the supernatants.
- Clean-up (Solid-Phase Extraction - SPE):
 - Pass the combined supernatant through a silica cartridge (e.g., 2 g).[2]
 - Reduce the volume of the collected eluate under a nitrogen stream to approximately 4 mL.
 - Apply the concentrated extract onto a C18 SPE cartridge.
 - Elute the analyte with 4 mL of ACN.
- Final Preparation:
 - Evaporate the eluate to dryness under a nitrogen stream.
 - Reconstitute the residue in 500 µL of the initial mobile phase.
 - Filter the reconstituted sample through a 0.2 µm PTFE filter prior to injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - System: A Waters UPLC Acquity System or equivalent.[5]
 - Column: Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm, maintained at 50°C.[5]
 - Mobile Phase: A binary gradient of Methanol (A) and 5 mM ammonium formate, pH 3.9 (B).[5]
 - Flow Rate: 0.5 mL/min.[5]
 - Gradient: Linearly increase from 25% A to 90% A over 2.5 minutes, then to 95% A at 3.75 minutes.[5]

- Mass Spectrometry (MS/MS):
 - System: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Vantage) with an electrospray ionization (ESI) source.[\[2\]](#)
 - Ionization Mode: Negative ESI is commonly used for Phenylbutazone analysis.[\[4\]](#)
 - Detection: Selected Reaction Monitoring (SRM) is used for quantification and confirmation. The precursor and product ions for Phenylbutazone and Phenylbutazone-¹³C₁₂ are monitored.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for Phenylbutazone in horse meat.

Table 1: Method Validation Parameters

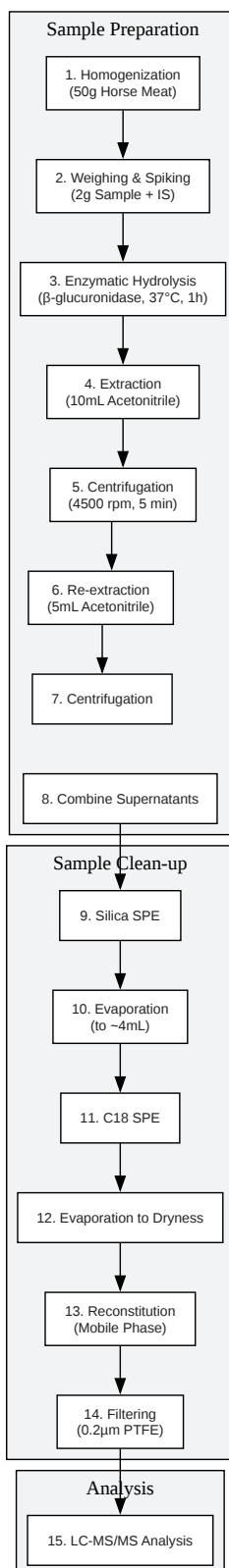
Parameter	Value	Reference
Limit of Quantification (LOQ)	< 5 µg/kg	
Decision Limit (CC _α)	2 µg/kg	
Recovery	95.6 – 103.9%	[2]

Table 2: Mass Spectrometric Parameters for Phenylbutazone and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Reference
Phenylbutazone	307.2	160.1	233.1	
Phenylbutazone- ¹³ C ₁₂	319.2	98.1	150.0	

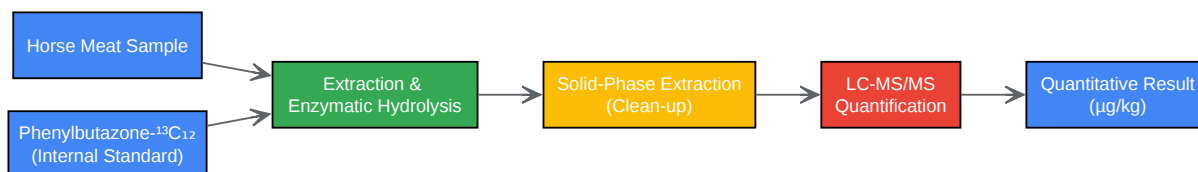
Visualizations

Experimental Workflow for Phenylbutazone Residue Analysis

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Caption: Workflow for Phenylbutazone Analysis in Horse Meat.

Logical Relationship of Analytical Steps



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Caption: Key Stages in the Quantitative Analysis of Phenylbutazone.

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